molecular formula C33H19F3N3O9PS B8211830 N-[10,16-bis(4-nitrophenyl)-13-oxo-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl]-1,1,1-trifluoromethanesulfonamide

N-[10,16-bis(4-nitrophenyl)-13-oxo-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl]-1,1,1-trifluoromethanesulfonamide

Cat. No.: B8211830
M. Wt: 721.6 g/mol
InChI Key: NXUIJVIWXOCFAZ-UHFFFAOYSA-N
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Description

This compound is a highly specialized organophosphorus-sulfonamide hybrid with a complex pentacyclic framework. Its structure features:

  • A central λ⁵-phospha core integrated into a bicyclic dioxa system (12,14-dioxa-13λ⁵-phosphapentacyclo[...]).
  • Two 4-nitrophenyl substituents at positions 10 and 16, introducing strong electron-withdrawing nitro groups.
  • A trifluoromethanesulfonamide (triflyl) group attached to the phosphorus atom, which enhances metabolic stability and binding affinity via its electronegative trifluoromethyl moiety .
  • A fused tricyclic aromatic system, likely contributing to π-π stacking interactions in biological targets.

The triflyl group is a common pharmacophore in sulfonamide-based drugs, known for its role in enhancing target selectivity and bioavailability .

Properties

IUPAC Name

N-[10,16-bis(4-nitrophenyl)-13-oxo-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl]-1,1,1-trifluoromethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H19F3N3O9PS/c34-33(35,36)50(45,46)37-49(44)47-31-27(19-9-13-23(14-10-19)38(40)41)17-21-5-1-3-7-25(21)29(31)30-26-8-4-2-6-22(26)18-28(32(30)48-49)20-11-15-24(16-12-20)39(42)43/h1-18H,(H,37,44)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXUIJVIWXOCFAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C3=C2C4=C(C(=CC5=CC=CC=C54)C6=CC=C(C=C6)[N+](=O)[O-])OP(=O)(O3)NS(=O)(=O)C(F)(F)F)C7=CC=C(C=C7)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H19F3N3O9PS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

721.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[10,16-bis(4-nitrophenyl)-13-oxo-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl]-1,1,1-trifluoromethanesulfonamide is a complex organic compound notable for its unique multi-cyclic structure and the presence of both phosphorous and trifluoromethanesulfonamide functionalities. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications.

Chemical Structure and Properties

The molecular formula of this compound is C₃₃H₂₄F₃N₃O₇P with a molecular weight of approximately 713.6 g/mol. Its structure includes multiple aromatic nitrophenyl groups which contribute to its reactivity and biological interactions.

PropertyValue
Molecular FormulaC₃₃H₂₄F₃N₃O₇P
Molecular Weight713.6 g/mol
Functional GroupsPhosphorous compound, Trifluoromethanesulfonamide

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that require specific conditions such as temperature and catalysts to achieve high yields and purity. The complexity of its structure suggests that synthetic pathways may include oxidation and reduction steps to introduce or modify functional groups.

Biological Activity

Research into the biological activity of this compound indicates potential applications in various fields including medicinal chemistry and material science.

Mechanism of Action
The mechanism by which this compound exerts its biological effects is likely related to its interaction with molecular targets such as enzymes and receptors within biological systems. The phosphorus atom in the structure plays a critical role in binding interactions that can influence biochemical pathways.

Potential Biological Activities

  • Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures may exhibit antimicrobial properties.
  • Enzyme Inhibition : The presence of nitrophenyl groups may enhance the ability of the compound to inhibit specific enzymes.
  • Anticancer Properties : Some phosphorous-containing compounds have shown promise in cancer research due to their ability to interfere with cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The compound’s closest analogs include trifluoromethanesulfonamide derivatives and phosphorus-containing heterocycles. Key comparisons are summarized below:

Compound Core Structure Substituents Key Properties
Target Compound Pentacyclic λ⁵-phospha-dioxa 4-nitrophenyl, triflyl High electronegativity, potential for dual hydrogen bonding and π-interactions
N-(bis(4-methoxyphenyl)methyl)-1,1,1-trifluoromethanesulfonamide (1j) Linear sulfonamide 4-methoxyphenyl Moderate solubility, methoxy groups enhance membrane permeability
N-(bis(3-methoxyphenyl)methyl)-1,1,1-trifluoromethanesulfonamide (1k) Linear sulfonamide 3-methoxyphenyl Meta-substitution reduces steric hindrance, improving target access
N-allyl-1,1,1-trifluoromethanesulfonamide (1l) Allyl-sulfonamide Allyl group Increased reactivity due to unsaturated bond; limited thermal stability
Oleanolic Acid (OA) and Hederagenin (HG) Triterpenoid scaffolds Hydroxyl, carboxyl Shared MOAs (anti-inflammatory, anticancer) due to structural similarity

Mechanistic and Pharmacological Comparisons

  • Shared Mechanisms with Structural Analogs :

    • Like OA and HG, which share 85% similarity in molecular descriptors and overlapping protein targets (e.g., NF-κB, COX-2) , the target compound’s triflyl and nitro groups may enable interactions with kinases or phosphatases via hydrogen bonding and charge transfer.
    • The 4-nitrophenyl groups could mimic tyrosine or phenylalanine residues in enzymatic active sites, a feature observed in nitroaromatic kinase inhibitors .
  • The phosphorus center may introduce unique reactivity, such as resistance to hydrolysis, unlike ester-containing analogs like GA, which exhibit divergent MOAs due to structural dissimilarity .

Research Findings and Implications

Key Insights from Structural and Systems Pharmacology

  • Molecular Docking Predictions :

    • The triflyl group’s electronegativity may drive strong interactions with ATP-binding pockets (e.g., in kinases), similar to docking results for OA and HG with COX-2 .
    • Nitro groups could stabilize binding via charge-transfer complexes, as seen in nitroaromatic drugs like chloramphenicol .
  • Transcriptome Analysis Parallels :

    • Compounds with ≥80% structural similarity (e.g., OA/HG) induce overlapping gene expression profiles (e.g., downregulation of pro-inflammatory cytokines) . The target compound’s unique substituents may modulate distinct pathways, such as oxidative stress response.

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